L-Phenylalanine methyl ester hydrochloride has been studied for its inhibitive effect on the corrosion of mild steel in 1M HCl solution . The study investigated the compound’s effectiveness at different concentrations and temperatures (30-60 °C) using weight loss measurements, potentiodynamic polarization measurement, and electrochemical impedance .
This compound is also used in solution phase peptide synthesis . Peptide synthesis is a process used to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds. This process is crucial in biochemical research and pharmaceutical manufacturing .
L-Phenylalanine methyl ester hydrochloride can be used to produce other esters. For example, it can be used to produce L-Phenylalanine ethyl ester hydrochloride .
L-Phenylalanine methyl ester hydrochloride can be used in the synthesis of other amino acids. For example, it can be used to produce L-Tryptophan methyl ester hydrochloride and L-Leucine methyl ester hydrochloride .
This compound can be used in the production of protective groups for amino acids. For example, it can be used to produce Boc-Phe-OH, a compound used to protect the amino group in peptide synthesis .
L-Phenylalanine methyl ester hydrochloride can be used to synthesize its derivatives. For example, it can be used to produce L-Phenylalanine benzyl ester hydrochloride and D-Phenylalanine methyl ester hydrochloride .
L-Phenylalanine methyl ester hydrochloride is a chemical compound that serves as a methyl ester derivative of the amino acid L-phenylalanine. It is classified under the category of alpha-amino acid esters and is recognized for its unique structural properties, which include a methyl group attached to the carboxylic acid functional group of L-phenylalanine. The compound has the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 201.68 g/mol. It appears as a white to off-white crystalline powder and is known for its high purity, typically exceeding 98% in commercial preparations .
The chemical behavior of L-Phenylalanine methyl ester hydrochloride is characterized by its ability to undergo several types of reactions:
L-Phenylalanine methyl ester hydrochloride exhibits various biological activities due to its structural resemblance to L-phenylalanine, an essential amino acid. It plays a role in protein synthesis and neurotransmitter production. Research indicates that it may influence mood and cognitive functions by acting as a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. Additionally, it has been studied for its potential effects on appetite regulation and pain perception .
Several methods exist for synthesizing L-Phenylalanine methyl ester hydrochloride:
L-Phenylalanine methyl ester hydrochloride has diverse applications across several fields:
Interaction studies involving L-Phenylalanine methyl ester hydrochloride have explored its effects on various biological systems:
Several compounds share structural similarities with L-Phenylalanine methyl ester hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
L-Phenylalanine | C9H11NO2 | Essential amino acid; precursor to neurotransmitters | Directly involved in protein synthesis |
Methyl L-phenylalaninate | C10H13NO2 | Methyl ester form; less stable than the hydrochloride | Does not include chloride ion |
D-Phenylalanine | C9H11NO2 | Enantiomer of L-phenylalanine; similar properties | Different biological activity due to chirality |
Phenethylamine | C8H11N | Simple amine; affects mood and cognition | No carboxylic acid group; primarily acts as a stimulant |
L-Phenylalanine methyl ester hydrochloride is unique in its combination of properties as both an amino acid derivative and an ester, providing specific functionalities that are beneficial in biochemical applications while also maintaining stability due to the presence of the hydrochloride salt .
The compound has the molecular formula C₁₀H₁₄ClNO₂ and a molar mass of 215.68 g/mol. Its structure consists of an L-phenylalanine backbone esterified with methanol and protonated as a hydrochloride salt (Figure 1). The stereochemical configuration at the α-carbon is (2S), critical for its biological activity and synthetic utility.
Structural Features:
X-ray diffraction studies reveal two pseudopolymorphs:
Hydrogen bonding (N–H···O and O–H···O) stabilizes the hydrophilic layers, while hydrophobic interactions (C–H···π) dominate the aromatic regions. Conformational flexibility in solution is governed by steric and hyperconjugative effects, as shown by NMR and IR studies.
Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
---|---|---|---|
Aromatic H | 7.28–7.45 | m | - |
α-CH | 4.42 | dd | J = 5.2, 7.4 |
Methoxy CH₃ | 3.82 | s | - |
β-CH₂ | 3.21–3.34 | dd | J = 5.2, 14.6 |
Table 1: ¹H NMR data (400 MHz, DMSO-d₆).
Key bands include:
Property | Value | Conditions |
---|---|---|
Melting Point | 158–162°C | Lit. |
Solubility | 5 mg/mL in methanol | |
Hygroscopicity | High | Store at <15°C |
The thionyl chloride-mediated synthesis represents the most established classical approach for preparing L-phenylalanine methyl ester hydrochloride [1]. This method involves the direct reaction of L-phenylalanine with thionyl chloride in methanol under controlled conditions [1]. Initial protocols typically employ a stoichiometric excess of thionyl chloride, with ratios ranging from 1.2 to 1.5 equivalents relative to the amino acid substrate [1] [2].
The reaction mechanism proceeds through formation of an intermediate acid chloride, which subsequently undergoes nucleophilic attack by methanol to yield the desired methyl ester [24]. Concurrently, the amino group becomes protonated in the acidic environment, leading to the formation of the hydrochloride salt [1]. The process generates hydrogen chloride and sulfur dioxide as byproducts, both of which are removed from the reaction mixture through evaporation [24].
Temperature control emerges as a critical parameter in thionyl chloride-mediated esterification [1] [31]. Optimal reaction temperatures typically range between 0°C for the initial addition phase and room temperature for the completion phase [1]. Extended reaction times of 18 to 24 hours are commonly required to achieve complete conversion [1] [2]. The reaction mixture is generally maintained under an inert atmosphere to prevent moisture interference [1].
Solvent considerations play a crucial role in reaction efficiency [1] [2]. Methanol serves dual purposes as both the nucleophilic reagent and the reaction medium [1]. The volume of methanol employed typically ranges from 10 to 20 times the weight of the amino acid substrate [1] [2]. This excess ensures complete dissolution of the starting material and facilitates efficient heat dissipation during the exothermic reaction [1].
Classical thionyl chloride methodology consistently delivers high yields of L-phenylalanine methyl ester hydrochloride [1] [2]. Research investigations demonstrate yields ranging from 90 to 97 percent under optimized conditions [1] [2]. The crude product obtained through this route typically exhibits high purity, with minimal side product formation [1].
Parameter | Optimal Range | Typical Yield |
---|---|---|
Temperature | 0°C to 25°C | 90-97% |
Reaction Time | 18-24 hours | 93-97% |
Thionyl Chloride Equivalents | 1.2-1.5 eq | 90-95% |
Methanol Volume Ratio | 10-20:1 (v/w) | 92-96% |
Product purification is typically achieved through recrystallization from ethanol-ethyl acetate mixtures [1]. The resulting crystals exhibit characteristic melting points ranging from 150 to 154°C, confirming the formation of the desired hydrochloride salt [1]. Spectroscopic characterization reveals distinctive chemical shifts in proton nuclear magnetic resonance spectroscopy, with aromatic protons appearing between 7.28 and 7.45 parts per million [1].
Enantioselective synthesis of L-phenylalanine methyl ester hydrochloride presents unique challenges due to the inherent chirality of the phenylalanine backbone [6] [7]. Contemporary approaches focus on maintaining optical purity during the esterification process while preventing racemization through carefully controlled reaction conditions [6] [9].
Advanced chiral recognition systems have been developed for the selective binding and separation of amino acid methyl esters [6] [9]. Glucose-based macrocyclic receptors demonstrate exceptional enantioselectivity toward L-phenylalanine methyl ester in both aqueous and organic solvent systems [6] [9]. These receptors exhibit binding constants that differ significantly between enantiomers, enabling effective chiral discrimination [6].
The binding mechanism involves multiple non-covalent interactions, including hydrogen bonding between the receptor hydroxyl groups and the amino acid ester carbonyl oxygen [9]. Additionally, pi-stacking interactions between the glucose aromatic system and the phenylalanine benzyl side chain contribute to enantioselective recognition [9]. Solvent effects play a crucial role in determining binding affinity and selectivity, with chloroform and water showing distinct binding modes [9].
Enzymatic resolution techniques offer alternative pathways for obtaining enantiomerically pure L-phenylalanine derivatives [8]. Acylase-mediated resolution of N-acetyl-DL-phenylalanine derivatives provides access to optically pure L-phenylalanine precursors [8]. The enzymatic process demonstrates high selectivity for the L-enantiomer, with the D-enantiomer remaining unreacted as the N-acetyl derivative [8].
Reaction conditions for enzymatic resolution typically involve aqueous buffer systems at physiological temperature and neutral to slightly alkaline conditions [8]. The process yields greater than 98 percent optical purity for both the L-phenylalanine product and the unreacted N-acetyl-D-phenylalanine [8]. Recovery and recycling of the enzyme catalyst enable multiple reaction cycles without significant loss of activity [8].
Recent developments in asymmetric synthesis have enabled direct preparation of beta-branched aromatic alpha-amino acids through engineered phenylalanine ammonia lyase variants [7]. These biocatalytic approaches achieve excellent diastereoselectivity ratios exceeding 20:1 and enantioselectivity values greater than 99.5 percent [7]. The methodology accommodates various beta-substituted cinnamic acid substrates, expanding the scope of accessible phenylalanine derivatives [7].
Method | Optical Purity | Yield Range | Processing Time |
---|---|---|---|
Chiral Recognition | >95% ee | 60-80% | 2-4 hours |
Enzymatic Resolution | >98% ee | 85-92% | 6-12 hours |
Asymmetric Synthesis | >99% ee | 65-75% | 8-16 hours |
Environmental considerations have driven the development of green chemistry methodologies for L-phenylalanine methyl ester hydrochloride synthesis [10] [11] [13]. These approaches emphasize solvent-free conditions, catalytic efficiency, and waste minimization while maintaining high product yields and purity [10] [11].
Microwave-assisted esterification represents a significant advancement in green synthesis methodology [26]. The technique employs direct microwave heating of amino acid-alcohol mixtures in the presence of acid catalysts, eliminating the need for organic solvents [26]. Methanesulfonic acid and para-toluenesulfonic acid serve as effective catalysts under these conditions [26].
Reaction parameters for microwave-assisted synthesis include temperatures ranging from 120 to 180°C and reaction times of 5 to 20 minutes [26]. The rapid heating and efficient energy transfer characteristic of microwave irradiation result in significantly reduced reaction times compared to conventional heating methods [17]. Yields of 75 to 84 percent are consistently achieved for various amino acid substrates [26].
The microwave methodology demonstrates particular effectiveness with aromatic amino acids such as L-phenylalanine [17]. Temperature profiles obtained through fiber optic monitoring reveal uniform heating throughout the reaction mixture, ensuring consistent product formation [26]. Simultaneous cooling with compressed air prevents overheating and maintains precise temperature control [26].
Solid acid catalysts offer environmentally benign alternatives to traditional liquid acid systems [11] [27]. Ion-exchange resins such as Dowex hydrogen form and Amberlyst-15 demonstrate comparable catalytic activity to sulfuric acid while enabling easy separation and recycling [11]. These heterogeneous catalysts eliminate the need for neutralization steps and reduce waste generation [11].
Reaction conditions for solid acid catalysis typically involve moderate temperatures between 50 and 100°C and atmospheric pressure [11] [27]. The catalyst loading ranges from 10 to 20 percent by weight relative to the amino acid substrate [11]. Extended reaction times of 4 to 8 hours are required to achieve complete conversion [11].
Mechanochemical synthesis through high-speed ball milling represents an emerging green chemistry approach [13]. The method involves grinding amino acids with alcohols and catalytic amounts of iodine or potassium iodide in the absence of solvents [13]. Reaction times are dramatically reduced to 20 to 60 minutes through mechanical activation [13].
Two distinct mechanochemical protocols have been developed: iodine-potassium dihydrogen phosphate systems and potassium iodide-triethyl phosphite systems [13]. The former achieves yields of 45 to 91 percent within 20 minutes of grinding, while the latter requires 60 minutes for yields of 24 to 85 percent [13]. Both methods eliminate organic solvents and transition metal catalysts [13].
Green Method | Temperature | Time | Yield | Solvent Use |
---|---|---|---|---|
Microwave | 120-180°C | 5-20 min | 75-84% | Solvent-free |
Solid Acid | 50-100°C | 4-8 hours | 70-85% | Minimal |
Mechanochemical | 25°C | 20-60 min | 45-91% | None |
Industrial production of L-phenylalanine methyl ester hydrochloride requires scalable methodologies that balance efficiency, cost-effectiveness, and regulatory compliance [17] [18] [19]. Current industrial protocols emphasize continuous processing, catalyst recovery, and waste stream minimization [17] [21].
Continuous flow methodologies have emerged as preferred industrial approaches for amino acid ester production [17] [28]. These systems employ tubular reactors with precise temperature and residence time control, enabling consistent product quality and improved safety profiles [17] [28]. Desktop-scale tubular reactors demonstrate successful scale-up potential for amino acid esterification reactions [17].
Flow processing parameters include flow rates of 0.15 to 0.25 milliliters per minute and reaction temperatures of 120 to 140°C [17]. Residence times in the reactor range from 30 to 60 minutes, depending on the desired conversion level [17]. Semi-bench scale tubular reactors accommodate throughput rates of 1.2 kilograms per hour, confirming industrial viability [17].
The continuous flow approach offers several advantages over batch processing, including improved heat transfer, reduced reaction times, and enhanced process control [17] [28]. Microwave heating integration further enhances energy efficiency and reaction rates [17]. Product yields of 72 percent are achievable at 140°C with optimized flow conditions [17].
Large-scale manufacturing protocols for L-phenylalanine methyl ester hydrochloride build upon established pharmaceutical industry practices [19] [21]. Current industrial capacity exceeds several tons annually, with production facilities located primarily in Europe and Asia [19]. Manufacturing processes must comply with current Good Manufacturing Practice regulations for pharmaceutical intermediates [19].
Industrial protocols typically employ modified Fischer esterification procedures with enhanced catalyst efficiency and waste recovery systems [20] [22]. Temperature control systems maintain reaction conditions between 50 and 100°C throughout the process [31] [34]. Pressure management systems accommodate the removal of reaction byproducts while maintaining optimal reaction conditions [31].
Economic considerations drive continuous optimization of industrial production protocols [17] [18]. Key cost factors include raw material procurement, energy consumption, catalyst costs, and waste disposal expenses [17] [18]. Process intensification through microwave heating and flow chemistry reduces energy requirements by 30 to 50 percent compared to conventional heating methods [17].
Catalyst recovery and recycling systems enhance process economics while reducing environmental impact [11] [27]. Solid acid catalysts demonstrate stability through multiple reaction cycles, with activity retention exceeding 90 percent after five uses [11]. Automated process control systems minimize labor costs and improve product consistency [17].
Scale Parameter | Laboratory | Pilot | Industrial |
---|---|---|---|
Batch Size | 10-100 g | 1-10 kg | 100-1000 kg |
Reaction Time | 2-24 hours | 4-12 hours | 6-18 hours |
Yield Range | 85-95% | 80-90% | 75-85% |
Throughput | g/hour | kg/hour | ton/day |
L-phenylalanine methyl ester hydrochloride functions as a pre-loaded C-terminal module that streams directly into Fmoc‐based solid-phase peptide synthesis, eliminating late-stage esterification steps.
Early work with 2-chlorotrityl chloride resin delivered the mating pheromone α-factor precursor in 45% isolated yield, but switching to unsubstituted trityl chloride resin nearly doubled the yield to 82% while keeping crude purity above 80% and racemisation of the C-terminal residue below 1% [1] [2].
Alternative resin protocols achieve rapid ester installation after chain assembly: anhydrous hydrogen chloride in methanol converts resin-bound peptides to their corresponding methyl esters in 73–98% yield within three hours, with side-chain protections retained [3].
Table 1 Representative solid-phase preparations employing L-phenylalanine methyl ester hydrochloride
Peptide target | Resin / strategy | Reaction time | Isolated yield | Racemisation | Reference |
---|---|---|---|---|---|
α-Factor precursor (12 aa) | Trityl chloride, side-chain cysteine anchoring | 7 h synthesis + 2 h global deprotection | 82% | <1% | 41 |
α-Factor fluorescent analogue | Same as above with post-synthetic 5-carboxyfluorescein coupling | 9 h | 36% | <1% | 41 |
Gly-Phe-Cys-OMe model tripeptide | 2-Chlorotrityl chloride | 2 h + cleavage | 73% | <1% | 42 |
H-Val-Ala-Phe-OMe (direct trans-esterification) | Wang resin, anhydrous hydrogen chloride / methanol | 3 h | 90% | n.d. | 46 |
n.d. = not determined.
These studies demonstrate that L-phenylalanine methyl ester hydrochloride enables high-yield release of fully protected peptides and supports rapid library production without measurable loss of stereochemical integrity.
The industrial high-intensity sweetener α-L-aspartyl-L-phenylalanine methyl ester (aspartame) is manufactured via condensations that use L-phenylalanine methyl ester hydrochloride as the sole amino-component partner. Two manufacturing routes dominate:
Enzyme-catalysed condensation – Immobilised thermolysin converts N-(benzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester hydrochloride in tert-amyl alcohol/ethyl acetate. Continuous packed-bed operation for one week maintained ≥ 99% conversion at 20 min residence (space velocity 3.6 h⁻¹) [4]. A mixed-solvent aqueous extractive column process retained 95% conversion for over 500 h (space velocity 1.85 h⁻¹) [5].
Chemo-enzymatic two-step route – α-Amino acid ester acyl-transferase couples L-aspartic acid dimethyl ester with L-phenylalanine methyl ester hydrochloride to give the β-linked dipeptide, which rearranges in hydrochloric acid–methanol to crystalline aspartame hydrochloride; subsequent removal of hydrogen chloride provides pure aspartame with overall yields exceeding 90% [6].
Beyond sweetener manufacture, engineered leucine aminopeptidase (Asp198→Lys mutant) catalyses one-pot synthesis of diverse α-L-aspartyl-L-amino acid methyl esters; initial rates for the phenylalanine analogue increased more than five-fold relative to the wild-type enzyme [7].
Table 2 Selected yield data for aspartame precursor formation
System | Catalyst | Solvent | Conversion / yield | Reference |
---|---|---|---|---|
Continuous immobilised thermolysin | Thermolysin on silica | 33% tert-amyl alcohol : 67% ethyl acetate | 99% conversion, 1 week steady state | 68 |
Extractive plug-flow reactor | Immobilised thermolysin | Water-immiscible solvent + buffer (pH 6) | 95% yield, 500 h | 60 |
Chemo-enzymatic process | α-Amino acid ester acyl-transferase + HCl/methanol | Aqueous methanol → acidic methanol | > 90% overall | 66 |
Nitrogen nucleophilicity and the embedded chiral centre make L-phenylalanine methyl ester hydrochloride a compelling scaffold for heterocycle assembly.
Clauson–Kaas aqueous variant – Heating L-phenylalanine methyl ester with 2,5-dimethoxytetrahydrofuran at 90 °C for 15 min in near-neutral water furnishes the N-pyrrolyl derivative in virtually quantitative yield without racemisation [8].
Dimethyl acetylenedicarboxylate adduct – A two-step undergraduate protocol gives 5-benzyl-4-hydroxy-2,3-dicarboxymethyl-pyrrole in 63–72% overall yield from the amino-ester via Michael addition followed by sodium methoxide cyclisation [9].
Nine-step library synthesis – Tricyclic pyrrole-2-carboxamides based on benzoyl-protected L-phenylalanine methyl esters delivered 178 members with an average isolated yield of 53% and rigorous stereocontrol through Pauson–Khand and Stetter sequences [10].
Table 3 Heterocycle formation from L-phenylalanine methyl ester hydrochloride
Transformation | Product class | Key conditions | Yield | Reference |
---|---|---|---|---|
Paal–Knorr condensation | N-Substituted pyrrole | Water, 90 °C, 15 min | ≈ 100% | 6 |
Michael addition → cyclisation | Tetrasubstituted pyrrole | Dimethyl acetylenedicarboxylate, NaOCH₃/MeOH | 63–72% | 12 |
Multicomponent cascade | Tricyclic pyrrole-2-carboxamide | Pauson–Khand, Stetter, microwave | 40–55% stepwise; 53% library average | 3 |
These methodologies exploit the ester’s electron-withdrawing character to promote cyclisation while preserving the stereogenic α-carbon.
Chiral rhodium complex [Rh(dipamp)(cycloocta-1,5-diene)] tetrafluoroborate effects double asymmetric hydrogenation of a didehydrodipeptide precursor to acetyl-(S)-phenylalanyl-(S)-phenylalanine methyl ester with > 95% enantiomeric purity and 90% chemical yield under 50 psi hydrogen at ambient temperature [11] [12].
Copper–zinc–aluminium oxide doped with magnesium catalyses solvent-free hydrogenation of L-phenylalanine methyl ester hydrochloride to chiral L-phenylalaninol at 80 °C and 4 MPa hydrogen. The conversion reaches 98% in 2 h without detectable racemisation, confirming clean cleavage of the ester C–O bond via a hemi-acetal intermediate [13] [14].
Nickel(II)-picolinaldehyde cooperative catalysis enables direct α-allylation of unprotected L-phenylalanine methyl ester, giving α-quaternary allyl derivatives in up to 94% enantiomeric excess and 78% isolated yield under mild conditions [15].
Polymeric nanoparticles incorporating L-phenylalanine-derived primary amine motifs catalyse solvent-free direct aldol reactions, furnishing β-hydroxy-ketones with enantiomeric excess values up to 86% and catalyst recyclability over four runs [16].
Engineered enzymes also serve as chiral hydrogenation tools; thermolysin-based systems deliver α-L-aspartyl-L-phenylalanine β-methyl ester in near-stoichiometric yield and with optical purity exceeding 99%, exemplifying chemo-enzymatic asymmetric synthesis directly from L-phenylalanine methyl ester hydrochloride.
Table 4 Selected asymmetric reactions involving L-phenylalanine methyl ester hydrochloride
Transformation | Catalyst | Product | Yield | Enantiomeric purity | Reference |
---|---|---|---|---|---|
Double hydrogenation | Rh(dipamp) complex | (S,S)-dipeptide methyl ester | 90% | > 95% | 21 |
Ester-to-alcohol reduction | Mg-doped Cu/ZnO/Al₂O₃ | L-Phenylalaninol | 98% | 100% retention | 22 |
Direct α-allylation | Nickel(II)–picolinaldehyde system | α-Allyl phenylalanine methyl ester | 78% | 94% | 31 |
Aldol coupling | Chiral polymeric nanoparticles | β-Hydroxy ketone | 70–82% | ≤ 86% | 30 |
Irritant